Cycloheptyl(pyridin-3-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
cycloheptyl(pyridin-3-yl)methanamine |
InChI |
InChI=1S/C13H20N2/c14-13(12-8-5-9-15-10-12)11-6-3-1-2-4-7-11/h5,8-11,13H,1-4,6-7,14H2 |
InChI Key |
SBQIJIUNAPNLAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(C2=CN=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for Cycloheptyl Pyridin 3 Yl Methanamine and Its Derivatives
Established Synthetic Pathways and Chemical Transformations
The synthesis of Cycloheptyl(pyridin-3-yl)methanamine can be achieved through several reliable and well-documented chemical transformations. These methods focus on the efficient formation of the crucial carbon-nitrogen bond that links the cycloheptyl and pyridin-3-ylmethyl fragments.
Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient method for forming C-N bonds. organic-chemistry.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. harvard.edu For the synthesis of Cycloheptyl(pyridin--3-yl)methanamine, two primary pathways are viable:
Pathway A: The reaction of cycloheptanone (B156872) with pyridin-3-ylmethanamine.
Pathway B: The reaction of cycloheptanecarboxaldehyde with 3-aminopyridine.
The reaction is often performed as a one-pot procedure. masterorganicchemistry.com A key challenge, particularly when using less nucleophilic amines like aminopyridines, is driving the initial imine formation. nih.gov The choice of reducing agent is critical for the success of the reaction, with milder reagents that selectively reduce the iminium ion in the presence of the starting carbonyl compound being preferred. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their selectivity and effectiveness under mildly acidic conditions, which are often necessary to catalyze imine formation. harvard.edumasterorganicchemistry.com
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid | Highly selective for imines/iminium ions, mild, non-toxic byproducts. harvard.edu | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) or Ethanol (EtOH), pH 6-7 | Stable in mild acid, selectively reduces iminium ions. harvard.edu | Highly toxic and generates cyanide waste. harvard.edu |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | "Green" method, high yields. | Requires specialized pressure equipment, catalyst can be pyrophoric. |
Transition-metal catalyzed cross-coupling reactions offer a powerful alternative for constructing the target molecule, particularly for creating derivatives with diverse substitutions. These methods typically involve the formation of a carbon-carbon or carbon-nitrogen bond, linking pre-functionalized pyridine (B92270) and cycloheptane (B1346806) rings.
A plausible strategy involves the Suzuki-Miyaura cross-coupling reaction. This could entail the coupling of a cycloheptylboronic acid or its ester derivative with a halogenated pyridin-3-ylmethanamine, such as 2-chloro- or 2-bromo-N-(pyridin-3-ylmethyl)amine, in the presence of a palladium catalyst and a base. nih.gov The synthesis of various substituted pyridines has been successfully achieved using such cascade reactions. organic-chemistry.org Similarly, Buchwald-Hartwig amination could be employed to couple a cycloheptyl halide with a pyridin-3-ylmethanamine derivative. The success of these reactions hinges on the choice of catalyst, ligand, and reaction conditions to achieve high yields and selectivity. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient synthetic strategy. caltech.edu For a molecule like this compound, an isocyanide-based MCR such as the Ugi reaction could be envisioned for synthesizing derivatives. nih.gov
A hypothetical Ugi four-component reaction could involve cycloheptanecarboxaldehyde, 3-aminopyridine, an isocyanide, and a carboxylic acid to rapidly generate a complex acyclic precursor, which could then be further modified to yield the desired amine. Another approach is the Petasis reaction (boronic acid Mannich reaction), which couples an aldehyde, an amine, and a boronic acid. nih.gov A potential Petasis reaction for this system could involve pyridin-3-carbaldehyde, cycloheptylamine (B1194755), and a suitable boronic acid to assemble the core structure. These MCRs are highly valued for their atom economy and ability to generate molecular diversity efficiently. nih.gov
Stereoselective Synthesis of Chiral this compound
Since the methanamine carbon atom in the target molecule is a stereocenter, controlling its absolute configuration is crucial for many applications. Asymmetric synthesis provides the tools to produce enantiomerically enriched or pure chiral amines.
The most direct approach to the enantioselective synthesis of chiral amines is the asymmetric hydrogenation of a prochiral imine precursor. nih.gov This method utilizes a transition metal complex, typically based on iridium, rhodium, or ruthenium, coordinated to a chiral ligand. nih.govacs.org The imine, formed from cycloheptyl pyridin-3-yl ketone and ammonia (B1221849) (or an ammonia equivalent), can be hydrogenated to produce the chiral amine. The chiral environment created by the metal-ligand complex guides the hydrogen delivery to one face of the imine, resulting in the preferential formation of one enantiomer. nih.gov
Significant progress in the design of chiral phosphorus ligands has been a driving force behind the success of asymmetric hydrogenation. acs.org The efficiency and enantioselectivity of these reactions are highly dependent on the precise structure of the substrate, the catalyst, and the reaction conditions.
Chiral Auxiliary Approaches: A classic strategy for stereocontrol involves the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be appended to the amine or the carbonyl component.
One well-established method utilizes tert-butanesulfinamide, developed by Ellman. yale.edu Reacting pyridin-3-carbaldehyde with chiral tert-butanesulfinamide yields a chiral N-sulfinyl imine. Nucleophilic addition of a cycloheptyl organometallic reagent (e.g., cycloheptylmagnesium bromide) to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group. Subsequent acidic cleavage of the sulfinamide group affords the desired chiral primary amine with high enantiopurity. yale.edu
| Chiral Auxiliary | Typical Application | Method of Removal |
|---|---|---|
| (R)- or (S)-tert-Butanesulfinamide | Asymmetric synthesis of amines via addition to sulfinyl imines. yale.edu | Acid hydrolysis (e.g., HCl in an alcohol). |
| (1R,2S)-Ephedrine / (1S,2S)-Pseudoephedrine | Asymmetric alkylation of amide enolates. wikipedia.orgsigmaaldrich.com | Hydrolysis or reduction of the amide bond. |
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations. wikipedia.org | Hydrolysis (acidic or basic), reduction, or transamination. |
Organocatalytic Approaches: In recent decades, organocatalysis—the use of small, chiral organic molecules to catalyze asymmetric transformations—has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. umb.edu Chiral primary amines and their derivatives, as well as chiral phosphoric acids, have proven to be highly effective organocatalysts for a wide range of reactions. rsc.orgrsc.org
For the synthesis of chiral this compound, an organocatalytic reductive amination could be employed. In this scenario, cycloheptanone and pyridin-3-ylmethanamine could be condensed in the presence of a chiral Brønsted acid, such as a BINOL-derived phosphoric acid. The catalyst would protonate the imine, forming a chiral ion pair that is then reduced stereoselectively by a reducing agent like a Hantzsch ester. This approach avoids the use of metals and often proceeds under mild conditions. beilstein-journals.orgnih.gov
Asymmetric Catalysis in C-C and C-N Bond Formation
The creation of the chiral amine center in this compound is a critical step that necessitates precise stereochemical control. Asymmetric catalysis offers powerful methods for establishing C-C and C-N bonds with high enantioselectivity. chim.itnih.gov The synthesis of chiral pyridine derivatives can be challenging due to the coordinating ability of the pyridine nitrogen, which can interfere with catalytic systems. chim.it However, several catalytic asymmetric reactions have been successfully adapted for pyridyl substrates. chim.it
A primary strategy for forming the chiral amine involves the asymmetric reduction of a precursor ketone, cycloheptyl(pyridin-3-yl)methanone. Catalytic asymmetric hydrogenation using chiral transition-metal complexes, such as those based on Ruthenium or Rhodium with chiral phosphine (B1218219) ligands (e.g., BINAP), is a well-established method for converting ketones to chiral alcohols, which can then be converted to the amine. chim.it
Alternatively, direct asymmetric reductive amination of the ketone provides a more direct route to the chiral amine. This can be achieved using a chiral catalyst and a suitable amine source. Another powerful approach involves the use of chiral auxiliaries. For instance, condensation of the precursor ketone with a chiral sulfinamide (such as a tert-butanesulfinamide) forms a sulfinyl imine. Subsequent diastereoselective reduction of the C=N bond, followed by acidic cleavage of the sulfinyl group, yields the chiral primary amine with high enantiomeric excess.
Catalytic asymmetric methods are also crucial for C-C bond formation, particularly in the synthesis of derivatives where substituents are introduced adjacent to the amine. organic-chemistry.org Copper-catalyzed asymmetric allylic alkylations with highly reactive organolithium reagents, for example, have been developed to form C-C bonds with high enantioselectivity, a technique that could be adapted for creating more complex analogs. nih.gov
Table 1: Selected Asymmetric Catalytic Strategies for Chiral Amine Synthesis
| Strategy | Precursor | Key Reagents/Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Pyridyl Ketone | trans-RuCl2[(R)-xylBINAP][(R)-daipen] | Chiral Alcohol | chim.it |
| Chiral Auxiliary Method | Pyridyl Ketone | Chiral Sulfinamide, Reducing Agent (e.g., NaBH4) | Chiral Amine | |
| Asymmetric Conjugate Addition | Alkenyl Pyridine | Cu-catalyst, Chiral Diphosphine Ligand, Grignard Reagent | Chiral Pyridine Derivative | nih.gov |
Synthesis of Structurally Modified Derivatives and Analogues
The therapeutic potential of a lead compound is often optimized by systematically modifying its structure. For this compound, this involves alterations to the cycloheptyl ring, the pyridine moiety, and the central methanamine scaffold.
Exploration of Cycloheptyl Ring Modifications
Modifying the cycloheptyl ring can influence the compound's lipophilicity, steric profile, and binding interactions. While direct functionalization of the cycloheptyl ring post-synthesis can be challenging, modifications can be incorporated by starting with a substituted cycloheptanone.
Methodologies for cycloalkane modification include one-carbon ring expansion of smaller cycloalkanones (e.g., cyclohexanone) to access substituted cycloheptenones, which can then be reduced and further functionalized. orgsyn.org For instance, the reaction of 1-trimethylsilyloxycyclohexene with a carbene source followed by rearrangement can yield cycloheptenone derivatives. orgsyn.org These functionalized rings can then be carried through the synthetic sequence, such as Grignard addition to 3-cyanopyridine (B1664610) followed by hydrolysis, to generate the desired ketone precursor.
Furthermore, recent advances in "structural editing" using techniques like visible-light photoredox catalysis could potentially enable late-stage modification of the cycloheptyl ring, although this remains an area for future exploration. technologynetworks.com
Pyridine Ring Functionalization and Substitution Patterns
The electronic properties and substitution pattern of the pyridine ring are critical for molecular interactions. Pyridine is less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, with reactions typically occurring at the 3-position. wikipedia.orgaklectures.comquimicaorganica.org
Electrophilic Substitution: Direct nitration and sulfonation of pyridine are difficult and require harsh conditions. quimicaorganica.orggcwgandhinagar.com However, halogenation (bromination and chlorination) proceeds more readily. wikipedia.orggcwgandhinagar.com To enhance reactivity and direct substitution to the 2- and 4-positions, the pyridine can first be converted to its N-oxide. wikipedia.orggcwgandhinagar.com After the substitution reaction, the N-oxide can be deoxygenated.
Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic substitution, especially at the 2- and 4-positions. wikipedia.org The Chichibabin reaction, for example, allows for direct amination at the 2-position using sodium amide. wikipedia.org
Modern Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for pyridine functionalization. nih.govrsc.org Palladium-catalyzed reactions like Suzuki (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) couplings using halopyridines as starting materials allow for the introduction of a wide array of aryl, alkyl, and amino substituents. Recent developments have also focused on the direct C-H functionalization of pyridines, avoiding the need for pre-functionalized starting materials. nih.govrsc.org For example, Pd-catalyzed C3-arylation and alkenylation of the pyridine ring have been achieved with high selectivity. nih.gov
Table 2: Key Functionalization Reactions for the Pyridine Ring
| Reaction Type | Position(s) Targeted | Typical Reagents | Notes | Ref. |
|---|---|---|---|---|
| Electrophilic Substitution | C3 (on pyridine) | Br₂, Cl₂, HNO₃/H₂SO₄ | Generally requires harsh conditions. wikipedia.orgquimicaorganica.org | |
| Electrophilic Substitution | C2, C4 (on N-oxide) | Various electrophiles | N-oxide activates the ring and is removed later. wikipedia.orggcwgandhinagar.com | |
| Nucleophilic Substitution | C2, C4 | NaNH₂ (Chichibabin) | Direct amination. wikipedia.org | |
| Suzuki Coupling | C2, C3, C4 | Aryl/alkyl boronic acids, Pd catalyst | Requires halopyridine starting material. |
Methanamine Scaffold Diversification
Diversification of the methanamine core, -CH(NH2)-, can involve N-functionalization of the amino group or substitution at the benzylic-type carbon.
N-Functionalization: The primary amine can be readily converted into secondary or tertiary amines through standard N-alkylation or N-acylation reactions. Reductive amination with aldehydes or ketones is another effective method for generating N-alkyl derivatives. Buchwald-Hartwig amination protocols can be employed to form N-aryl derivatives.
C-Functionalization: Introducing substituents on the carbon atom of the methanamine bridge requires starting from a different precursor. This typically involves the synthesis of an α-substituted cycloheptyl(pyridin-3-yl)methanone. For example, α-alkylation of the parent ketone can be achieved by forming an enolate and reacting it with an alkyl halide. Subsequent conversion of this substituted ketone to the amine via reductive amination or other methods will yield the desired C-functionalized analog. An efficient copper-catalyzed α-alkylation of ketones using aromatic methylamines has also been reported, which could be adapted for this purpose. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. Through the application of advanced 1D and 2D NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts can be achieved, providing unequivocal evidence for the compound's covalent framework.
Advanced ¹H and ¹³C NMR Techniques for Structural Confirmation
The ¹H NMR spectrum of Cycloheptyl(pyridin-3-yl)methanamine is expected to exhibit distinct signals corresponding to the protons of the pyridinyl and cycloheptyl moieties, as well as the methanamine bridge. The aromatic region would show characteristic multiplets for the protons on the pyridine (B92270) ring. The aliphatic region would be more complex, featuring signals for the cycloheptyl ring protons and the methylene (B1212753) bridge protons.
The ¹³C NMR spectrum provides complementary information, showing discrete resonances for each unique carbon atom in the molecule. The chemical shifts would differentiate the aromatic carbons of the pyridine ring from the aliphatic carbons of the cycloheptyl group and the methanamine linker. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine Aromatic CH | 7.0 - 8.5 | 120 - 150 |
| Methanamine CH₂ | 3.5 - 4.5 | 50 - 60 |
| Cycloheptyl CH | 1.0 - 2.5 | 30 - 50 |
| Cycloheptyl CH₂ | 1.0 - 2.0 | 25 - 40 |
Note: These are predicted ranges and actual experimental values may vary.
2D NMR Spectroscopy for Connectivity and Dynamics (e.g., COSY, HSQC, HMBC)
To establish the precise connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the cycloheptyl ring and the pyridine system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the cycloheptyl and pyridinyl fragments through the methanamine bridge, for instance, by observing correlations from the methylene bridge protons to the carbons of both rings.
Conformational Analysis using NMR
The cycloheptyl ring is known for its conformational flexibility. NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can provide insights into the through-space proximity of protons. nih.gov By analyzing the NOE cross-peaks, the preferred conformation of the cycloheptyl ring and the relative orientation of the substituents in solution can be inferred. researchgate.netmdpi.com Variable temperature NMR studies can also shed light on the dynamics of conformational exchange processes. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Studies of this compound
Growing suitable single crystals of this compound would be the first critical step. Once obtained, single-crystal X-ray diffraction analysis would yield a detailed crystallographic model. ncl.ac.ukresearchgate.net The resulting data would confirm the connectivity established by NMR and provide precise metric parameters for the entire molecule.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1354.3 |
| Z | 4 |
Note: This table presents hypothetical data for illustrative purposes.
Crystal Packing and Supramolecular Interactions in the Solid State
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. mdpi.com This includes the identification of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the supramolecular architecture. bath.ac.uknih.gov For this compound, potential N-H···N hydrogen bonds involving the amine and the pyridine nitrogen are expected to be significant features in the crystal packing. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material. nih.gov
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In a typical electron ionization (EI) mass spectrometry experiment, a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M+) and various fragment ions. The separation of these ions based on their mass-to-charge ratio (m/z) produces a unique mass spectrum.
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation of this compound would likely proceed through several predictable pathways, primarily involving the cleavage of bonds adjacent to the nitrogen atom and the fragmentation of the cycloheptyl and pyridine rings.
Key Predicted Fragmentation Pathways:
Alpha-Cleavage: The bonds beta to the nitrogen atom are susceptible to cleavage. This could result in the loss of a cycloheptyl radical to form a pyridin-3-ylmethylaminium ion, or the loss of a pyridin-3-ylmethyl radical to form a cycloheptylaminium ion.
Ring Fragmentation: The cycloheptyl ring can undergo fragmentation to lose successive alkyl fragments. The pyridine ring is generally more stable but can also fragment under high-energy conditions.
Tropylium (B1234903) Ion Formation: Rearrangement of the pyridin-3-ylmethyl fragment could potentially lead to the formation of a stable tropylium-like ion, a common feature in the mass spectra of compounds containing a benzyl (B1604629) or pyridinylmethyl group.
Predicted Mass Spectrometry Data
| Predicted Fragment Ion | Structure | Predicted m/z | Significance |
| [M]+• | [C₁₃H₂₀N₂]+• | 204.16 | Molecular Ion |
| [M - C₇H₁₃]⁺ | [C₆H₇N₂]⁺ | 107.06 | Loss of cycloheptyl radical via alpha-cleavage |
| [M - C₆H₆N]⁺ | [C₇H₁₄N]⁺ | 112.11 | Loss of pyridinylmethyl radical via alpha-cleavage |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05 | Potential formation of tropylium ion from pyridine side-chain |
| [C₅H₅N]⁺ | [C₅H₅N]⁺ | 79.04 | Pyridine ring fragment |
This table is based on theoretical predictions and not on experimental data.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The absorption frequencies are characteristic of specific types of chemical bonds and functional groups.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (laser). The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecules. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, often providing complementary information to IR spectroscopy.
For this compound, the key functional groups that would give rise to characteristic vibrational bands include the C-H bonds of the cycloheptyl and pyridine rings, the C=C and C=N bonds of the pyridine ring, and the N-H and C-N bonds of the amine group.
Predicted Vibrational Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H (amine) | Stretching | 3300-3500 | 3300-3500 | Medium-Weak (IR), Weak (Raman) |
| C-H (sp² - pyridine) | Stretching | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |
| C-H (sp³ - cycloheptyl) | Stretching | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |
| C=C, C=N (pyridine) | Ring Stretching | 1400-1600 | 1400-1600 | Medium-Strong (IR & Raman) |
| C-N (amine) | Stretching | 1000-1250 | 1000-1250 | Medium (IR), Medium-Weak (Raman) |
This table is based on characteristic frequency ranges for the specified functional groups and is not derived from experimental spectra of this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can predict molecular geometries, energies, and a variety of other characteristics with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. ijcce.ac.irnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. mpg.de For Cycloheptyl(pyridin-3-yl)methanamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular structure and compute key electronic properties. ijcce.ac.irresearchgate.net
The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.irresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for understanding the molecule's stability, softness, and electrophilicity. nih.govmdpi.com Analysis of these descriptors can reveal that a compound is the most reactive, least stable, softest, and has the greatest capacity for electronic exchange. ijcce.ac.ir
Table 1: Conceptual DFT Global Reactivity Descriptors Note: The following table outlines key descriptors derived from DFT calculations. Specific values for this compound would require dedicated computational studies.
| Descriptor | Formula | Description |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. ijcce.ac.ir |
| Ionization Potential (IP) | -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a molecule's polarizability. |
| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom or molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net
Beyond DFT, other quantum chemical methods are available for studying molecular properties. These are broadly categorized as ab initio and semi-empirical methods.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. They provide a systematic path to achieving chemical accuracy but are computationally expensive, limiting their application to smaller molecules. mpg.de
Semi-empirical methods are based on the same Hartree-Fock formalism as ab initio methods but incorporate several approximations and parameters derived from experimental data to simplify calculations. mpg.dewikipedia.org This makes them significantly faster and suitable for treating large molecules. wikipedia.org Common semi-empirical methods include MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Model 3), which are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. uni-muenchen.decore.ac.uk These methods are parameterized to reproduce experimental data like heats of formation and geometries. wikipedia.org While computationally efficient, their accuracy can be limited if the molecule under study differs significantly from the molecules used in the parameterization database. wikipedia.orgcore.ac.uk
Table 2: Comparison of Selected Semi-Empirical Methods
| Method | Underlying Approximation | Key Features |
|---|---|---|
| CNDO | Complete Neglect of Differential Overlap | An early method, rarely used now, but foundational for later developments. uni-muenchen.de |
| INDO | Intermediate Neglect of Differential Overlap | An improvement on CNDO, providing more accurate geometries. uomustansiriyah.edu.iq |
| MNDO | Modified Neglect of Diatomic Overlap | Parameterized primarily for ground-state properties of organic molecules. core.ac.uk |
| AM1 | Austin Model 1 | A re-parameterization of MNDO to improve accuracy. uni-muenchen.decore.ac.uk |
| PM3 | Parametric Model number 3 | A further re-parameterization of the MNDO method, differing from AM1 in parameter values. uni-muenchen.deuomustansiriyah.edu.iq |
Quantum chemical calculations are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Spectroscopy: Methods like GIAO (Gauge-Independent Atomic Orbital) can be used to theoretically calculate the ¹H and ¹³C NMR chemical shifts, which often show good agreement with experimental values. ijcce.ac.irscispace.com
Vibrational Spectroscopy (FT-IR): The vibrational frequencies and intensities of a molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. This helps in assigning experimental vibrational modes to specific molecular motions. ijcce.ac.ir
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common approach to predict the electronic absorption spectra of molecules. ijcce.ac.ir It can calculate the excitation energies and oscillator strengths, corresponding to the absorption maxima (λmax) in a UV-Vis spectrum, providing insight into the electronic transitions within the molecule. ijcce.ac.irresearchgate.net
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the static electronic properties of a molecule, molecular modeling and dynamics simulations are used to explore its conformational flexibility and dynamic behavior over time.
For a flexible molecule like this compound, which contains a seven-membered cycloheptyl ring and multiple rotatable bonds, a thorough conformational analysis is essential. researchgate.net This involves exploring the molecule's vast conformational space to identify stable, low-energy structures (conformers).
This exploration is guided by the concept of the potential energy landscape, a conceptual and computational framework that maps the potential energy of the system as a function of its atomic coordinates. rsc.org By systematically rotating bonds and calculating the energy of each resulting geometry, a landscape of energy wells (stable conformers) and transition states (barriers between conformers) can be constructed. rsc.orgrsc.org Identifying the global energy minimum and other low-energy local minima is crucial for understanding the molecule's preferred shapes, which in turn influence its physical and biological properties.
Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the physical movements of atoms and molecules over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting atoms, resulting in a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations could be used to:
Study its dynamic behavior in different environments, such as in a vacuum or solvated in water.
Observe conformational transitions and the flexibility of the cycloheptyl and pyridinyl groups.
Investigate intermolecular interactions with other molecules, such as a biological receptor. rsc.org
These simulations provide detailed information on the stability of different conformations and the interactions that govern the molecule's behavior, which is particularly important in fields like drug design to understand how a ligand binds to and stabilizes a protein target. nih.govrsc.org
Potential Energy Surface Analysis
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. Analyzing the PES is crucial for understanding molecular stability, conformational preferences, and reaction pathways.
Currently, there are no specific published studies detailing the potential energy surface of this compound. However, the methodology for such an analysis is robust. Techniques like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are commonly employed to calculate the energies of different molecular conformations. For instance, DFT calculations using the B3LYP functional have been used to determine potential energy curves for the dissociation of halogen bonds in various halopyridine and halopyrazine derivatives mostwiedzy.pl. These studies help in understanding the behavior of molecules upon low-energy electron impact by mapping the energy landscape along a specific reaction coordinate mostwiedzy.pl.
Furthermore, modern approaches utilize machine learning, such as neural networks, to construct potential energy surfaces for heteroaromatic compounds like pyrazine and pyrrole, which can be computationally expensive to calculate with traditional quantum mechanical methods rug.nl. These methods are trained on data from quantum dynamics simulations to predict the PES, which is the most basic quantity that determines all of a chemical system's properties rug.nl. For a molecule like this compound, a PES analysis would be invaluable for identifying the most stable conformations arising from the flexible cycloheptyl ring and its orientation relative to the pyridinylmethanamine group.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein journaljpri.comjournaljpri.com. This method is instrumental in drug discovery for predicting binding modes and estimating binding affinity journaljpri.comjournaljpri.com.
Prediction of Binding Modes and Affinities with Macromolecular Targets
While no molecular docking studies have been specifically published for this compound, research on analogous pyridine-containing compounds provides insight into the potential applications of this analysis. Docking studies are routinely used to evaluate how novel compounds might interact with therapeutic targets journaljpri.com.
For example, a series of novel pyridine (B92270) derivatives were evaluated as potential anticancer agents by docking them against the epidermal growth factor receptor (EGFR), a key target in cancer therapy journaljpri.com. The results showed that some derivatives exhibited strong binding affinities, suggesting their potential as EGFR inhibitors journaljpri.com. Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogues were identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), with one analogue demonstrating a strong binding affinity of -68.23 kJ/mol rsc.org. In another study, fused indeno-pyrido[2,3-d]pyrimidine derivatives were shown through molecular docking to bind stably to the NADPH binding site of Staphylococcus aureus thioredoxin reductase (SaTrxR), with binding free energies ranging from -7.6 to -8.6 kcal/mol acs.org.
These examples highlight how docking is used to predict the binding affinity of pyridine-based molecules to various biological targets. A similar approach for this compound would involve docking it into the active sites of relevant proteins to predict its potential biological activity.
Table 1: Predicted Binding Affinities of Various Pyridine Derivatives Against Macromolecular Targets
| Compound Class | Target Protein | Predicted Binding Affinity |
|---|---|---|
| Novel Pyridine Derivatives | Epidermal Growth Factor Receptor (EGFR) | -7.3 kcal/mol (for top compounds) journaljpri.com |
| N-(pyridin-3-yl)pyrimidin-4-amine analogue (NPPA3) | Cyclin-Dependent Kinase 2 (CDK2) | -68.23 kJ/mol rsc.org |
| 2,6-diaryl-substituted Pyridine Derivative (5m) | Kinesin Eg5 | -9.52 kcal/mol tubitak.gov.tr |
This table is for illustrative purposes, showing data for related pyridine compounds, not this compound.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and aromatic (π-π) stacking brylinski.org.
In studies of pyridine derivatives, these interactions are critical for their biological activity. For instance, the high binding affinity of certain pyridine derivatives to EGFR was attributed to the formation of multiple hydrogen bonds with key amino acid residues like Glu461, Lys614, and Gly615 journaljpri.com. For 2,6-diaryl-substituted pyridine derivatives targeting the kinesin Eg5 enzyme, both hydrogen bond formation and hydrophobic interactions were identified as key factors influencing their inhibitory effect tubitak.gov.tr. The analysis of N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors also revealed that strong intermolecular interactions with active site residues were crucial for their potency rsc.org.
A statistical analysis of a large dataset of protein-ligand complexes shows that aromatic residues like phenylalanine, tyrosine, and tryptophan are frequently involved in interactions with the aromatic rings of ligands brylinski.org. For this compound, the pyridine ring would be expected to participate in such aromatic interactions, while the cycloheptyl group could form significant hydrophobic interactions within a protein's binding pocket.
Table 2: Key Intermolecular Interactions Identified in Docking Studies of Pyridine Derivatives
| Compound Class | Target Protein | Key Interacting Residues/Interactions |
|---|---|---|
| Novel Pyridine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonds with Glu461, Lys614, Gly615 journaljpri.com |
| 2,6-diaryl-substituted Pyridine Derivatives | Kinesin Eg5 | Hydrogen bonds with GLU116, GLY117; Hydrophobic interactions tubitak.gov.tr |
This table illustrates the types of interactions observed for related pyridine compounds.
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies that are often difficult to obtain experimentally.
While the reaction mechanisms involving this compound have not been specifically reported, studies on other pyridine-containing systems demonstrate the utility of these computational methods. For example, DFT calculations have been used to unravel the complex, multi-step mechanism of pyridine ring-opening in Rhenium(I) carbonyl complexes nih.gov. These calculations detailed a six-step process involving C-C coupling, methylation, deprotonation, ring contraction, and N-C bond cleavage, providing the Gibbs energy profile for the reaction pathway nih.gov.
In another study, computational methods were employed to investigate the photocatalytic C-H amination of arenes with N-heterocyclic radicals, including those derived from pyridine acs.org. The calculations helped to explain the observed N-site selectivity by linking it to the localized radical character at the nitrogen center acs.org. Similarly, the hydrodenitrogenation (HDN) pathways of pyridine over a γ-Mo2N surface have been modeled using a DFT approach, identifying the most stable adsorption geometries and the stepwise hydrogenation mechanism researchgate.net.
For this compound, computational approaches could be used to investigate its synthesis, potential metabolic pathways, or its reactivity in various chemical transformations, providing a detailed, step-by-step understanding of the underlying reaction mechanisms.
Role in Chemical Transformations and Catalysis
Cycloheptyl(pyridin-3-yl)methanamine as a Synthetic Building Block and Intermediate
In organic synthesis, "building blocks" are readily available molecules that serve as starting materials for the construction of more elaborate target compounds. enamine.netenamine.net The combination of aliphatic, aromatic, and amine functionalities within this compound makes it a valuable intermediate.
The presence of both a nucleophilic secondary amine and an aromatic pyridine (B92270) ring allows this compound to serve as a precursor in the synthesis of complex molecules, particularly those with pharmaceutical relevance. Pyridine and its derivatives are common precursors for a wide range of agrochemicals and pharmaceuticals. jscimedcentral.com The secondary amine can undergo various transformations, such as N-alkylation, acylation, or participation in reductive amination reactions to build larger molecular frameworks. researchgate.net For instance, it can be used to introduce the cycloheptylmethyl-amino-pyridin-3-yl fragment into a target molecule, a common strategy in medicinal chemistry to explore structure-activity relationships. The synthesis of such compounds often involves the condensation of an aldehyde or ketone with an amine, followed by reduction, a process known as reductive amination. researchgate.net
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds in drug development. nih.gov This approach uses small molecules, or "fragments," which typically have low molecular weight and complexity, to probe the binding sites of biological targets. frontiersin.org These fragments, despite their weak binding affinity, can serve as efficient starting points for optimization into more potent molecules. nih.govnih.gov
A key guideline in FBDD is the "Rule of Three" (Ro3), which defines the physicochemical properties of an ideal fragment. frontiersin.org
Table 1: The "Rule of Three" for Fragment-Based Drug Discovery
| Property | Guideline |
|---|---|
| Molecular Weight | ≤ 300 Da |
| cLogP | ≤ 3 |
| Hydrogen Bond Donors | ≤ 3 |
| Hydrogen Bond Acceptors | ≤ 3 |
This table outlines the general physicochemical parameters for molecules to be considered suitable "fragments" in FBDD campaigns. frontiersin.org
While this compound itself may fall at the upper edge of or slightly outside the typical fragment size, smaller analogs such as cyclopropyl(pyridin-3-yl)methanamine (Molecular Weight: 148.20 g/mol ) fit well within these criteria. chemscene.comnih.gov Such structures can act as valuable fragments. Once a fragment is identified to bind to a target protein, its structure is elaborated along specific growth vectors to enhance binding affinity and create a potent ligand. rsc.org The cycloheptyl and pyridinyl groups on the parent compound represent potential vectors for such fragment elaboration or merging strategies. frontiersin.orgedelris.com
Application as a Ligand in Coordination Chemistry and Catalysis
The pyridine ring is a fundamental structural unit in coordination chemistry. Transition metal pyridine complexes are numerous and have been extensively studied. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to a metal center.
This compound, through its pyridine nitrogen, is expected to function as a monodentate ligand, coordinating to a variety of transition metals. The synthesis of such complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comnih.gov The resulting coordination compounds can adopt various geometries depending on the metal ion, its oxidation state, and the other ligands present. wikipedia.org
Table 2: Common Geometries of Metal-Pyridine Complexes
| Coordination Number | Geometry | Example Metal Ions |
|---|---|---|
| 2 | Linear | Ag(I) |
| 4 | Tetrahedral | Cu(I), Ni(II), Co(II) |
| 4 | Square Planar | Pd(II), Pt(II), Ni(II), Au(III) |
This table summarizes common coordination geometries observed for complexes containing pyridine-based ligands. wikipedia.org
Characterization of these new metal complexes would involve techniques such as FTIR spectroscopy to observe changes in the pyridine ring vibrations upon coordination, UV-visible spectroscopy, and NMR spectroscopy. nih.gov The secondary amine group in the ligand is generally a weaker coordinator than the pyridine nitrogen but could potentially engage in coordination to form a chelate ring under specific conditions, rendering the ligand bidentate.
Metal complexes featuring pyridine-derived ligands are widely used as catalysts in a multitude of organic reactions. nih.gov The electronic and steric properties of the ligand can be fine-tuned to control the reactivity and selectivity of the metal center. researchgate.net By forming complexes with metals like rhodium, iridium, palladium, or nickel, this compound could potentially be used to create catalysts for reactions such as:
Hydrogenation: The transfer of hydrogen to unsaturated bonds. researchgate.net
C-H Borylation and Activation: The functionalization of otherwise inert C-H bonds. nih.gov
Cross-Coupling Reactions: The formation of carbon-carbon and carbon-heteroatom bonds.
Reductive Amination: The synthesis of amines from carbonyl compounds. researchgate.net
The bulky cycloheptyl group could impart specific steric properties to the catalytic pocket, potentially influencing the selectivity of the reaction.
Asymmetric catalysis, which allows for the synthesis of a single enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. snnu.edu.cn This high degree of selectivity is achieved using chiral catalysts, most often composed of a metal center and a chiral ligand. snnu.edu.cnnih.gov
While this compound is an achiral molecule, its scaffold is a suitable starting point for the design of new chiral ligands. nih.gov Chirality could be introduced into the molecule in several ways:
Modification of the Methanamine Carbon: Introducing a substituent at the carbon atom connecting the cycloheptyl and pyridinyl groups would create a stereocenter.
Derivatization of the Cycloheptyl Ring: Attaching chiral auxiliaries or creating stereocenters on the aliphatic ring.
Introduction of Atropisomerism: By adding bulky substituents to the pyridine ring or cycloheptyl group, rotation around a key bond could be restricted, leading to axial chirality.
The development of such novel chiral pyridine-derived ligands is a dynamic area of research, as these ligands can provide a unique chiral environment around the metal center, enabling high levels of enantiocontrol in catalytic reactions. nih.govnih.govresearchgate.net
Applications in Chemical Biology and Molecular Research
Investigation of Molecular Interactions with Biological Targets
The pyridin-3-ylmethanamine framework is a key component in designing molecules that can interact with a variety of biological targets. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the amine group can be a hydrogen bond donor, making these compounds versatile in their binding capabilities.
Understanding how a molecule binds to its target is crucial for the development of more potent and selective compounds. For pyridine derivatives, a combination of experimental and computational techniques is often employed to elucidate these mechanisms. For instance, in the study of N-(pyridin-3-yl)pyrimidin-4-amine analogues as inhibitors of Cyclin-dependent kinase 2 (CDK2), an integrated computational approach was used. This involved examining the electronic level structural properties and reactivities of the analogues and their molecular interactions with the binding site residues. rsc.org The binding free energy calculations revealed strong affinities of these inhibitors towards CDK2, and conformational dynamics showed that inhibitor binding led to stable protein conformations. rsc.org
Molecular docking studies are also instrumental in predicting the binding modes of pyridine derivatives. For example, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2, CDK4, and CDK6 have helped to understand the interactions and structure-activity relationships of these inhibitors. nih.gov
Design and Synthesis of Derivatives for Biological Probes
The core structure of Cycloheptyl(pyridin-3-yl)methanamine can be systematically modified to create derivatives that serve as biological probes. These probes are valuable tools for studying biological processes and molecular interactions.
The synthesis of analogues is a cornerstone of medicinal chemistry, allowing researchers to probe the specific interactions that contribute to molecular recognition. The synthesis of pyridine derivatives can be achieved through various organic chemistry reactions. For instance, new nih.govnih.govdithiolo[3,4-b]pyridine-5-carboxamides have been synthesized through the reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides or via a three-component reaction. nih.gov Similarly, novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been designed and synthesized to explore their antimycobacterial activity. semanticscholar.orgmdpi.com
The synthesis of a series of 21 novel furanopyridinone derivatives was undertaken to develop new antitumor agents, demonstrating the versatility of the pyridine scaffold in generating diverse chemical entities. mdpi.com
Structure-Activity Relationship (SAR) Studies at the Molecular Level (excluding clinical or pharmacological effects)
Structure-activity relationship (SAR) studies are essential for optimizing the interaction of a molecule with its biological target. By systematically altering the structure of a compound and measuring the effect on its activity, researchers can identify the key chemical features responsible for its biological function.
For pyridine derivatives, SAR studies have been conducted on various biological targets. A review of pyridine derivatives with antiproliferative activity found that the presence and positions of -OMe, -OH, -C=O, and NH2 groups enhanced their activity, while halogen atoms or bulky groups tended to decrease it. nih.gov In the case of N-(pyridin-3-yl)acetamide derivatives as PIM-1 kinase inhibitors, SAR analysis helps to understand the interactions with the target enzyme. researchgate.net
Molecular modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) are powerful computational tools used in SAR studies. For 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, these methods were used to analyze the interaction and structure-activity relationships of 72 new CDK2/4/6 inhibitors, leading to the identification of key structural features for potent inhibition. nih.gov
The following table summarizes the key structural modifications and their general effects on the activity of pyridine derivatives based on available literature.
| Structural Modification | General Effect on Activity | Reference |
| Addition of -OMe, -OH, -C=O, NH2 groups | Enhanced antiproliferative activity | nih.gov |
| Addition of halogen atoms or bulky groups | Lowered antiproliferative activity | nih.gov |
| Substitution on the pyridine ring | Can modulate binding affinity and selectivity for target enzymes | nih.govresearchgate.net |
| Variation of the cycloalkyl group | Likely to influence lipophilicity and steric interactions with the binding pocket | N/A |
Rational Design of Modified Structures
Rational design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of their biological target. The this compound framework is amenable to systematic modifications to enhance potency, selectivity, and other pharmacological properties.
A common strategy involves exploring the structure-activity relationships (SAR) by modifying key positions on the molecule. For instance, in studies on related tricyclic Ras farnesyl-protein transferase (FPT) inhibitors, extensive SAR studies have been conducted on the 3-position of the pyridine ring. nih.gov Research has shown that substitutions at this position dramatically influence inhibitory activity. While small alkyl groups can lead to potent inhibitors, the introduction of bulky substituents like tert-butyl or phenyl groups can render the compounds inactive. nih.gov Similarly, adding polar groups such as amino or hydroxyl functions at this position has been found to decrease activity. nih.gov
In the design of novel inhibitors for targets like FMS-like Tyrosine Kinase 3 (FLT3), a rational approach might involve using a pyridine or pyrimidine (B1678525) "warhead" to interact with the hinge region of the kinase. researchgate.net By systematically altering the substituents, researchers can optimize interactions and improve selectivity over other kinases, such as c-KIT, to avoid off-target effects. researchgate.net This process often leads to the identification of compounds with significantly improved potency, sometimes by several orders of magnitude, as demonstrated in the development of Dipeptidyl Peptidase 4 (DPP-4) inhibitors. nih.gov
| Modification Strategy | Target/System | Observed Outcome | Reference |
| Substitution at Pyridine Ring | Farnesyl-Protein Transferase (FPT) | Small alkyl groups increase potency; bulky or polar groups decrease potency. | nih.gov |
| Varying Heteroaryl Moieties | Fibroblast Growth Factor Receptors (FGFR) | Replacing a furan (B31954) fragment with a benzene (B151609) ring improved activity. | sci-hub.se |
| Employing Pyridine "Warhead" | FMS-like Tyrosine Kinase 3 (FLT3) | Achieved high potency and selectivity over the c-KIT kinase. | researchgate.net |
| Scaffold Hopping & Electrostatics | Dipeptidyl Peptidase 4 (DPP-4) | Resulted in a ~7400-fold increase in potency from the initial lead. | nih.gov |
Correlating Structural Features with Molecular Interactions
Understanding how a molecule binds to its target is fundamental to medicinal chemistry. The structural components of this compound each play a potential role in molecular recognition. The cycloheptyl group can engage in hydrophobic interactions, fitting into non-polar pockets of a protein's active site. The pyridine ring, with its nitrogen atom, can act as a crucial hydrogen bond acceptor, often interacting with backbone amide protons in the "hinge region" of kinases. sci-hub.se
Computational docking studies on related pyridin-3-amine derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1) have provided insights into these interactions. The model suggests that a pyrazolyl moiety can form two key hydrogen bonds with the backbone amino and carbonyl groups of specific amino acids (Ala564 and Glu562) in the hinge region. sci-hub.se Meanwhile, other parts of the molecule, analogous to the cycloheptyl group, occupy a hydrophobic pocket. sci-hub.se Similarly, in the context of cyclin-dependent kinase 2 (CDK2) inhibitors, N-(pyridin-3-yl)pyrimidin-4-amine analogues establish strong inhibitory interactions within the active site, leading to a more stable and compact protein structure. rsc.org These findings underscore the importance of the pyridine scaffold in anchoring the molecule to its target, allowing other substituents to optimize secondary interactions.
Applications in Drug Discovery Methodologies (excluding clinical human trial data)
Beyond fundamental research, the principles embodied by the this compound structure are applied in various modern drug discovery platforms.
Role in Fragment-Based Drug Discovery (FBLD)
Fragment-Based Drug Discovery (FBLD) has become a powerful alternative to traditional high-throughput screening. FBLD begins with screening small, low-complexity molecules, or "fragments," which typically have weak binding affinities for the target protein. nih.govfrontiersin.org Once a fragment hit is identified and its binding mode is confirmed (often via X-ray crystallography), it serves as a starting point for building a more potent lead compound. nih.govrsc.org
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify structures that are most likely to bind to a drug target. enamine.net Scaffolds related to this compound are frequently present in these large, commercially available chemical spaces. nih.gov
In one example, an innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. nih.gov This in silico approach allowed for the rapid survey of multiple proprietary libraries, expanding the chemical diversity around the initial hit and improving both antiparasitic activity and selectivity. nih.gov
Once a hit is identified, lead optimization strategies are employed to refine its properties. Computational methods play a key role in this phase. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be built to provide theoretical guidance for rational design. mdpi.com These models help predict the activity of novel, unsynthesized compounds. For more rigorous optimization, methods like Monte Carlo/free-energy perturbation (MC/FEP) calculations can be used to accurately predict changes in binding affinity resulting from specific chemical modifications, guiding the synthesis of more potent analogues. nih.gov
| Methodology | Objective | Key Steps | Example Application | Reference |
| Virtual Screening | Hit Identification | Prepare target structure; screen ultra-large libraries; docking and scoring. | Identification of novel binders for RNA methyltransferases DNMT2 and NSUN6. | nih.gov |
| 3D-QSAR | Lead Optimization | Build predictive models (CoMFA/CoMSIA) from known active compounds. | Designing novel mIDH1 inhibitors based on a pyridin-2-one skeleton. | mdpi.com |
| Scaffold Hopping | Lead Diversification | Replace a core molecular scaffold while retaining key binding interactions. | Generating novel structures for mIDH1 inhibitors. | mdpi.com |
| Free Energy Perturbation (FEP) | Potency Prediction | Calculate the relative binding affinity between two similar ligands. | Optimizing non-nucleoside reverse transcriptase inhibitors (NNRTIs). | nih.gov |
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Routes
The efficient and selective synthesis of Cycloheptyl(pyridin-3-yl)methanamine is a foundational step for any future research. While classical methods such as reductive amination of pyridine-3-carbaldehyde with cycloheptylamine (B1194755) are viable, future research should focus on developing more modern, efficient, and sustainable synthetic strategies.
Key areas for development include:
Catalytic Hydroaminoalkylation: Earth-abundant metal catalysts, such as those based on titanium, could offer an atom-economical route to synthesize the target secondary amine from simpler precursors. rsc.org This approach is noted for its efficiency and greener credentials compared to traditional methods. rsc.org
One-Pot Reductive Amination from Nitriles: Advanced methods for the selective synthesis of secondary amines from nitriles using catalysts like platinum nanowires could be adapted. rsc.org This would involve the reaction of pyridine-3-carbonitrile (B1148548) with a source of hydrogen and cycloheptylamine in a single, efficient step.
Automated Flow Chemistry: Continuous flow synthesis platforms could enable a modular and automated approach to producing this compound and its derivatives. nih.gov This methodology allows for rapid optimization of reaction conditions and scalable production, which is crucial for creating libraries of related compounds for screening. nih.gov
| Synthetic Strategy | Key Advantages | Potential Precursors |
| Catalytic Hydroaminoalkylation | Atom-economy, use of earth-abundant metals | Pyridine (B92270), Cycloheptene, Ammonia (B1221849) source |
| One-Pot Reductive Amination | High yields, mild conditions | Pyridine-3-carbonitrile, Cycloheptylamine |
| Automated Flow Synthesis | Scalability, rapid optimization, modularity | Halogenated vinylpyridines, Cycloheptylamine |
Advanced Computational Modeling for Prediction of Reactivity and Interactions
Computational chemistry offers a powerful toolkit for predicting the properties and potential biological activity of novel compounds before committing to extensive laboratory work. co-ac.com For this compound, a multi-faceted computational approach could guide its future development.
Future computational studies could include:
Molecular Docking: Virtual screening of the compound against libraries of known biological targets, such as enzymes and receptors, could identify potential "hits" for further investigation. nih.govufl.edu The pyridine scaffold is a common feature in many biologically active molecules, making this a promising approach. nih.govufl.edunih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in predicting its stability and potential reaction pathways.
Pharmacokinetic and Toxicity Prediction (ADMET): In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. nih.gov This is a critical step in early-stage drug discovery to assess the viability of a molecule as a potential therapeutic agent. nih.gov
| Computational Method | Predicted Property | Application in Research |
| Molecular Docking | Binding affinity to biological targets | Identification of potential therapeutic uses |
| Density Functional Theory (DFT) | Electronic structure, reactivity | Guiding synthetic modifications, predicting stability |
| ADMET Modeling | Bioavailability, toxicity profile | Early-stage assessment of drug-likeness |
Exploration of New Applications in Materials Science or Chemical Biology
The structural features of this compound suggest its potential utility in both materials science and chemical biology, fields where pyridine derivatives have found diverse applications. ontosight.aidartmouth.edunumberanalytics.com
Potential unexplored applications include:
Materials Science: The pyridine nitrogen can act as a ligand for transition metals, opening up the possibility of creating novel coordination polymers or metal-organic frameworks (MOFs). ontosight.ai These materials could have applications in catalysis, gas storage, or as functional nanomaterials. nih.gov The cycloheptyl group could influence the packing and physical properties of such materials.
Chemical Biology: The compound could serve as a scaffold for the development of chemical probes to study biological pathways. The secondary amine provides a convenient point for further functionalization, allowing for the attachment of fluorescent tags or reactive groups.
Agrochemicals: Pyridine is a core component of many herbicides and insecticides. wikipedia.orgresearchgate.net The unique lipophilic character imparted by the cycloheptyl group could lead to novel agrochemicals with specific modes of action or improved environmental profiles. acs.orgnih.gov
Integration with High-Throughput Screening for Mechanistic Discoveries
To rapidly explore the biological potential of this compound, high-throughput screening (HTS) is an indispensable tool. wikipedia.orgbmglabtech.com HTS allows for the automated testing of a compound against thousands of biological targets, providing a wealth of data on its activity. scdiscoveries.comselleckchem.com
A forward-looking research plan would involve:
Target-Based Screening: The compound would be screened against large libraries of purified proteins, such as kinases, proteases, or G-protein coupled receptors, to identify direct molecular interactions. bmglabtech.com
Phenotypic Screening: Cell-based assays would be used to identify any changes in cell behavior, such as inhibition of cancer cell growth, antimicrobial activity, or modulation of signaling pathways. mdpi.com This approach can uncover novel mechanisms of action without prior knowledge of the specific target. mdpi.com
Mechanism of Action (MoA) Studies: For any "hits" identified through HTS, follow-up studies would be conducted to determine the precise mechanism by which the compound exerts its biological effect. This can involve techniques like transcriptomics or proteomics to understand the cellular response to the compound. scdiscoveries.com
| Screening Approach | Objective | Potential Outcome |
| Target-Based HTS | Identify direct molecular interactions | Discovery of enzyme inhibitors or receptor modulators |
| Phenotypic HTS | Uncover effects on cellular systems | Identification of novel anticancer or antimicrobial leads |
| Mechanism of Action (MoA) Studies | Elucidate the biological pathway of active compounds | Validation of new drug targets and pathways |
Q & A
Q. What strategies mitigate synthetic byproducts in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
